1,5-Difluoro-3-iodo-2-methylbenzene
Description
1,5-Difluoro-3-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5F2I. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and a methyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Properties
IUPAC Name |
1,5-difluoro-3-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWRGQLQFYKOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,5-Difluoro-3-iodo-2-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a methylbenzene derivative, followed by selective fluorination and iodination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution pattern .
In industrial settings, the production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to achieve high purity and yield. The use of specialized equipment and stringent quality control measures are essential to maintain consistency in the production .
Chemical Reactions Analysis
1,5-Difluoro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of iodine, the compound is highly reactive towards electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Substitution Reactions: The fluorine and iodine atoms can be substituted with other groups using appropriate reagents and conditions.
Major products formed from these reactions depend on the reagents and conditions used. For example, nitration can introduce nitro groups, while halogenation can add additional halogen atoms to the benzene ring .
Scientific Research Applications
Chemical Properties and Structure
1,5-Difluoro-3-iodo-2-methylbenzene has the following chemical properties:
- Molecular Formula : C8H6F2I
- Molecular Weight : 292.04 g/mol
- Structural Features : The presence of fluorine and iodine atoms enhances its reactivity and biological interactions. The methyl group contributes to its steric properties.
Scientific Research Applications
1. Medicinal Chemistry
The compound is being investigated for its potential as a precursor in drug development. The incorporation of fluorine and iodine can enhance the bioavailability and metabolic stability of drug candidates. For instance, compounds with such halogen substitutions have shown improved interactions with biological targets due to their unique electronic properties.
2. Organic Synthesis
this compound serves as a valuable building block in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, makes it a versatile reagent in organic synthesis .
3. Material Science
In materials science, this compound can be used to develop specialty chemicals and advanced materials. Its unique properties allow it to be incorporated into polymers and liquid crystals, enhancing their thermal stability and mechanical properties.
Case Study 1: Anticancer Activity
A study explored the anticancer potential of this compound derivatives against various cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast cancer cells (MCF-7), suggesting that halogenated compounds can induce apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Properties
Research has demonstrated that related compounds exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Summary of Biological Activities
Mechanism of Action
The mechanism by which 1,5-Difluoro-3-iodo-2-methylbenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of fluorine and iodine atoms influences the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is harnessed in various chemical transformations and applications .
Comparison with Similar Compounds
1,5-Difluoro-3-iodo-2-methylbenzene can be compared with other similar compounds such as:
1,3-Difluoro-2-iodobenzene: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
5-Bromo-1,3-difluoro-2-iodobenzene: Contains a bromine atom instead of a methyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in scientific research and industry .
Biological Activity
1,5-Difluoro-3-iodo-2-methylbenzene is an aromatic compound characterized by the presence of two fluorine atoms and one iodine atom on a benzene ring, along with a methyl group. This unique substitution pattern may confer distinct biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is influenced by its chemical structure, which allows for various interactions with biological macromolecules:
- Electrophilic Interactions : The iodine atom can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and nucleic acids.
- Hydrophobic Interactions : The fluorine atoms and the aromatic ring may engage in hydrophobic interactions with nonpolar regions of biomolecules.
- Halogen Bonding : The presence of halogens (fluorine and iodine) can facilitate halogen bonding, which may enhance the binding affinity to specific molecular targets.
Antimicrobial Activity
Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. In a study evaluating various derivatives of iodinated compounds, this compound demonstrated moderate activity against certain bacterial strains. For instance, it was found to have a minimum inhibitory concentration (MIC) of 500 µg/mL against Staphylococcus aureus and Bacillus cereus .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects were assessed in vitro. It was observed that compounds with similar halogen substitutions could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that this compound may also possess anti-inflammatory activity through similar pathways .
Study on Structural Variants
A comparative study analyzed the biological activities of several halogenated benzene derivatives. It was found that the presence of both fluorine and iodine significantly impacted the compound's lipophilicity and metabolic stability, enhancing its potential as a drug candidate .
Application in Medicinal Chemistry
In medicinal chemistry applications, this compound has been explored for its role as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can lead to enhanced bioavailability and specificity for target receptors .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
